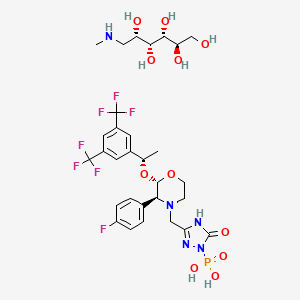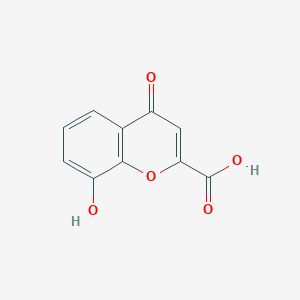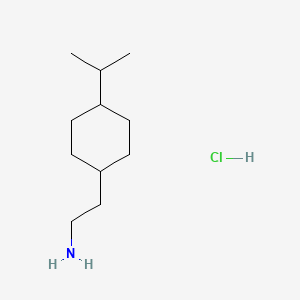
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl ring substituted with a propan-2-yl group and an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylcyclohexyl)ethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Substitution with Propan-2-yl Group:
Attachment of Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclohexyl ring is replaced by the ethanamine group.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar in structure but with a nitrophenyl group instead of a propan-2-yl group.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine;hydrochloride: Contains a phenothiazine ring instead of a cyclohexyl ring.
Uniqueness
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H24ClN |
|---|---|
Poids moléculaire |
205.77 g/mol |
Nom IUPAC |
2-(4-propan-2-ylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h9-11H,3-8,12H2,1-2H3;1H |
Clé InChI |
OMBAABRQLUIYMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



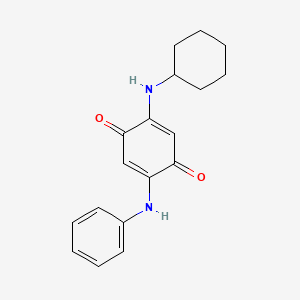
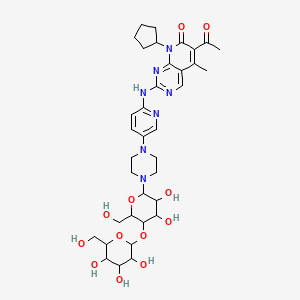
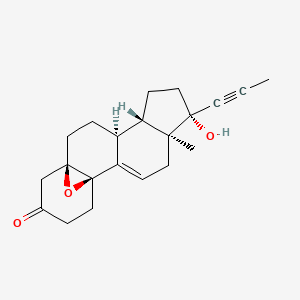
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

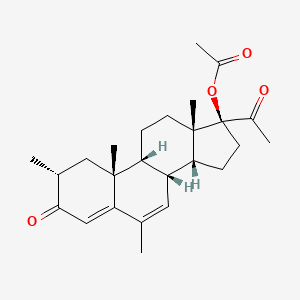
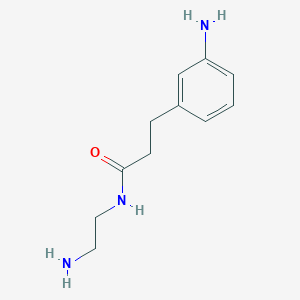
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
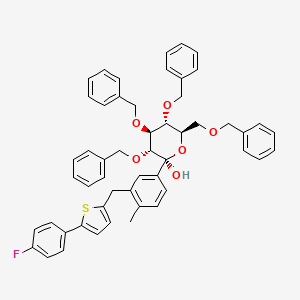
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
